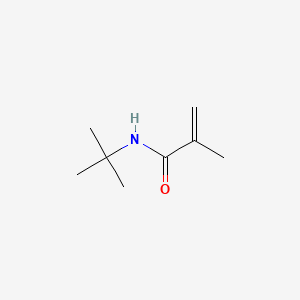

N-tert-Butylmethacrylamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-tert-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXAODFGRZKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215831 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-73-0 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Polymer Science and Materials Engineering

The importance of N-tert-Butylmethacrylamide in polymer science and materials engineering stems from the specific properties conferred by its chemical structure, particularly the hydrophobic and sterically hindered tert-butyl group.

This compound is a monomer used in the synthesis of polymers and can act as an intermediate in various organic chemical syntheses. vinatiorganics.com Its incorporation into polymer chains enhances hydrophobicity and thermal stability. The monomer is frequently used to create copolymers with stimuli-responsive characteristics, especially temperature sensitivity. capes.gov.brchemicalbook.com

A significant area of application is in the formulation of hydrogels. nih.gov Hydrogels are cross-linked polymer networks that can absorb large amounts of water. When copolymerized with other monomers, such as acrylamide (B121943), this compound can be used to create temperature-sensitive hydrogels. capes.gov.br These "smart" materials can exhibit a volume phase transition in response to temperature changes. For instance, hydrogels containing 40–60% this compound by mole demonstrate a swelling-deswelling transition in water depending on the temperature. capes.gov.br The hydrophobic nature of the tert-butyl group is also utilized to stabilize polymer backbones in hydrogel particles designed for applications like peptide capture. nih.govresearchgate.net

In materials engineering, particularly in the biomedical field, polymers based on this compound are investigated for various uses. The compound is a precursor in creating polymer-based nanocarriers for targeted drug delivery. Its attributes are explored to improve drug durability and bioavailability, potentially leading to better therapeutic outcomes. Furthermore, hydrogels made from its copolymers, such as with N-isopropylacrylamide, are studied for tissue engineering and cell culture applications. nih.govmdpi.comnih.gov These materials can be designed to support cell adhesion and proliferation and then allow for simple cell detachment by lowering the temperature, a property valuable for creating cell sheets. nih.gov

The copolymerization of this compound with various other monomers allows for the fine-tuning of material properties. Studies have explored its copolymerization with methyl acrylate (B77674), mdpi.com N-vinylpyrrolidone, and 2,4-Dichlorophenyl methacrylate (B99206), rasayanjournal.co.in among others, to create materials with specific thermal and mechanical properties.

Interactive Data Table: Research on this compound Copolymers

| Comonomer | Polymerization Method | Key Research Finding | Reference(s) |

|---|---|---|---|

| Acrylamide | Free-radical crosslinking copolymerization | Produced temperature-sensitive hydrogels whose swelling behavior is controlled by the TBA content. | capes.gov.br |

| N-isopropylacrylamide (NIPAM) | Free radical polymerization | Created thermoresponsive copolymers for cell culture substrates, with adjustable phase transition temperatures. | mdpi.comnih.gov |

| Methyl Acrylate (MA) | Semi-batch solution radical polymerization | Polymerization rates and polymer molar masses increased with a higher this compound fraction. | mdpi.com |

| N-vinyl pyrrolidone (NVP) | Free radical polymerization | Copolymers were synthesized and characterized by 1H-NMR spectroscopy. | |

| 2,4-Dichlorophenyl methacrylate (DCPMA) | Free radical solution polymerization | Reactivity ratios were determined, indicating DCPMA was slightly more reactive than NTB. | rasayanjournal.co.in |

| 7-acryloyloxy-4-methyl coumarin (B35378) (AMC) | Free radical polymerization | Reactivity ratios showed N-tert-butylacrylamide to be more reactive than AMC, forming random copolymers. | researchgate.net |

Historical Context of Research on Acrylamides and N Tert Butylmethacrylamide

Ritter Reaction Pathways for this compound Synthesis

The Ritter reaction is a well-established chemical method for synthesizing N-alkyl amides by reacting a nitrile with an electrophilic alkylating agent, such as an alkene or an alcohol, in the presence of a strong acid. This reaction proceeds via the formation of a stable carbocation, which is then attacked by the nitrile. While specific, detailed studies for the synthesis of this compound via this pathway are not extensively documented in readily available literature, the synthesis of its close analog, N-tert-butylacrylamide, is well-described and follows this mechanism. For the synthesis of this compound, the nitrile reactant would be methacrylonitrile, and the source of the tert-butyl carbocation would be a compound like tert-butyl alcohol or isobutylene (B52900).

The synthesis of the related compound, N-tert-butylacrylamide, is commonly achieved through the reaction of tert-butyl alcohol and acrylonitrile in the presence of a strong acid like sulfuric acid. In a typical procedure, concentrated sulfuric acid is added dropwise to a cooled solution of acrylonitrile, tert-butyl alcohol, and acetic acid. The mixture is maintained at a controlled temperature, for instance, below 40°C, for a period to allow the reaction to complete. prepchem.com The product is then precipitated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. prepchem.com

The reaction mechanism involves the protonation of tert-butyl alcohol by the strong acid, leading to the formation of a stable tert-butyl carbocation after the loss of a water molecule. The nitrogen atom of the nitrile group in acrylonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This intermediate is subsequently hydrolyzed during the aqueous workup to yield the final N-tert-butylacrylamide product.

While this specific pathway is detailed for the acrylamide derivative, a similar reaction using methacrylonitrile instead of acrylonitrile would be the analogous Ritter reaction pathway for producing this compound.

Another established Ritter reaction pathway for producing N-tert-butylacrylamide involves the reaction of isobutylene, sulfuric acid, and acrylonitrile. google.com In this process, isobutylene serves as the precursor for the tert-butyl carbocation. The reaction is typically carried out by mixing sulfuric acid in cooled acrylonitrile and then introducing isobutylene gas. google.com This method can sometimes be part of a process to produce 2-acrylamido-2-methylpropanesulfonic acid (ATBS), with N-tert-butylacrylamide being generated as a co-product. google.com

The reaction mechanism begins with the protonation of isobutylene by sulfuric acid to generate the tert-butyl carbocation. This is followed by the nucleophilic attack of acrylonitrile on the carbocation and subsequent hydrolysis of the resulting nitrilium ion to form N-tert-butylacrylamide, mirroring the pathway seen with tert-butyl alcohol.

For the synthesis of this compound, methacrylonitrile would be used in place of acrylonitrile, reacting with isobutylene in the presence of a strong acid.

Specific kinetic studies detailing the reaction rates and mechanisms for the formation of this compound were not found in the surveyed literature. However, kinetic studies on the synthesis of the related N-tert-butylacrylamide show that the reaction follows second-order kinetics for up to 50% conversion, with the reaction rate being proportional to the amount of sulfuric acid added. High yields of N-tert-butylacrylamide can be achieved at mild temperatures (e.g., up to 50°C) with sulfuric acid concentrations in the range of 80-98 wt%.

Advanced Purification and Optimization Techniques in this compound Synthesis

The purification of N-substituted amides is crucial to remove unreacted starting materials, catalysts, and by-products, ensuring the final product has the high purity required for its applications, particularly in polymerization. Common purification techniques include recrystallization and pH-controlled precipitation.

Recrystallization is a fundamental technique for purifying solid organic compounds. youtube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. For the related compound N-tert-butylacrylamide, alcohols such as methyl alcohol, ethyl alcohol, and isopropyl alcohol are effective recrystallization solvents due to their high solubility for the amide at elevated temperatures. google.com The process often involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. google.comyoutube.com The purified crystals are then collected by filtration. google.com

In some procedures for N-tert-butylacrylamide, the crude product is first washed with an alkaline aqueous solution before being recrystallized from an alcohol. google.com For instance, crude crystals can be filtered, washed with cooled methyl alcohol, and then dried under reduced pressure to obtain the purified product. google.com

Adjusting the pH of the reaction mixture is another key strategy for purifying N-substituted amides, particularly after a Ritter reaction which is conducted in a strong acid. After the reaction to synthesize N-tert-butylacrylamide, the acidic mixture is often poured into water or an aqueous solution. In some patented procedures for this related compound, the pH of the water or aqueous solution of a lower alcohol is adjusted to a range of 0.1 to 3 before the reaction mixture is added to precipitate the N-tert-butylacrylamide crystals. google.com This controlled precipitation helps in the separation of the desired amide from acid-soluble impurities. Another method involves neutralizing the reaction mixture with an alkali solution in the presence of certain chelating agents to precipitate the product. google.com

Control of Product Coloration during Storage of this compound

The commercial quality of this compound is significantly impacted by its tendency to develop coloration, ranging from blue-green to brown, during storage. This discoloration is often attributed to residual acidic impurities from the synthesis process. A patented method addresses this issue by implementing a purification process that involves washing with an alkaline solution and the use of specific polymerization inhibitors. google.com

The core of the method lies in neutralizing and removing residual acids, such as sulfuric acid, which are catalysts for color-forming side reactions. The filtrate from the primary reaction, containing this compound, is treated with an aqueous alkaline solution before the concentration step. google.com This neutralization is crucial for preventing coloration both immediately after production and over extended storage periods. google.com

Furthermore, the strategic use of a combination of polymerization inhibitors has been found to be highly effective in maintaining the crystalline appearance of the final product. The combined application of a hydroquinone (B1673460) compound and phenothiazine (B1677639) is particularly noteworthy for its synergistic effect in preventing discoloration. google.com Among the hydroquinone compounds, hydroquinone monomethyl ether is cited as being especially effective. google.com This multi-faceted approach ensures the production of high-purity, colorless crystals of this compound suitable for applications where color is a critical quality parameter, such as in cosmetics and high-grade inks. google.com

Table 1: Polymerization Inhibitors for Color Control of this compound

| Inhibitor Class | Specific Compound Example | Efficacy Note |

|---|---|---|

| Hydroquinone Compound | Hydroquinone Monomethyl Ether | Preferred for reducing discoloration. google.com |

Dimetalation Chemistry of this compound

The reactivity of this compound can be significantly expanded through dimetalation, a process that involves the removal of two protons using a strong base. Research by Fitt and Gschwend has demonstrated that this compound can be dimetalated using two equivalents of n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). acs.org This reaction creates a novel dianionic species, which serves as a versatile synthetic reagent.

The dimetalation occurs at the terminal methyl group of the methacryl unit and the nitrogen of the amide group. This site-specific deprotonation yields a dianion that can undergo various subsequent reactions, effectively functioning as a unique building block in organic synthesis. The resulting dianion can react with a range of electrophiles, allowing for the introduction of different functional groups onto the this compound backbone.

The ability to generate this dianionic intermediate opens up new pathways for the synthesis of more complex molecules. The dimetalated this compound has been shown to react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This methodology provides a powerful tool for chemists to create novel derivatives of this compound with tailored properties and functionalities. The development of this dimetalation strategy highlights the synthetic potential of this compound beyond its use as a simple monomer. acs.org

Table 2: Reagents for Dimetalation of this compound

| Reagent | Role |

|---|---|

| n-Butyllithium | Strong base for deprotonation. acs.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Hydroquinone |

| Phenothiazine |

| Hydroquinone monomethyl ether |

| n-Butyllithium |

Polymerization of N Tert Butylmethacrylamide

Homopolymerization Studies of N-tert-Butylacrylamide

The radical homopolymerization of N-tert-butylacrylamide (t-BuAAm) has been investigated in ethanol (B145695)/water solutions. researchgate.net In-situ NMR and bench-scale batch experiments conducted between 50-70 °C have shown that while short-chain branching in poly(t-BuAAm) was not detectable by 13C NMR, a reduced rate of monomer conversion with lower monomer content suggests the formation of mid-chain radicals (MCR) through backbiting. researchgate.net The addition of water as a co-solvent to ethanol significantly increases the reaction rates. researchgate.net

Further studies on the homopolymerization of t-BuAAm in batch versus semi-batch operations have been conducted. mdpi.com The evolution of polymer molar mass distributions over time for both batch and semi-batch t-BuAAm homopolymerization with a final monomer/polymer content of 10 wt% in a 75/25 EtOH/H2O mixture at 60 °C with 1 wt% AIBN has been compared. mdpi.com These studies contribute to the development of mechanistic models for t-BuAAm homopolymerization. researchgate.net

Copolymerization Reaction Mechanisms and Kinetics of N-tert-Butylacrylamide

The copolymerization of NTB with various monomers has been explored, primarily through free radical solution polymerization, to tailor the properties of the resulting copolymers for specific applications.

Free radical polymerization is a common method for synthesizing NTB copolymers. The process is typically initiated by a thermal initiator like azobisisobutyronitrile (AIBN) in a suitable solvent.

Copolymers of N-tert-butylacrylamide (NTB) and quinolinyl methacrylate (B99206) (QMA) have been synthesized via free radical solution polymerization in dimethylformamide (DMF) at 70°C with AIBN as the initiator. jchps.com The reactivity ratios were determined to understand the incorporation of each monomer into the copolymer chain. The product of the reactivity ratios (r1r2) indicated the formation of random copolymers. jchps.com

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Method |

| NTB | QMA | - | - | random | Not specified |

Data on specific reactivity ratio values were not provided in the source.

N‐tert‐butylacrylamide (NtBA) has been copolymerized with ethylene (B1197577) glycol dimethacrylate (EDMA) in a butanone solution using dibenzoyl peroxide (Bz2O2) as the free-radical initiator. researchgate.net The copolymer composition was determined from the nitrogen content of the resulting crosslinked copolymers, which were insoluble in organic solvents. researchgate.net The monomer reactivity ratios were estimated using the Kelen‐Tüdos graphical method from low conversion (≤20%) reactions. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| NtBA | EDMA | 0.26 | 7.05 | Kelen‐Tüdos |

The reactivity ratios indicate that EDMA is significantly more reactive than NtBA in this copolymerization system. researchgate.net

The copolymerization of N-tert-butylacrylamide (NTB) with 2-methyl-N-1,3-thiazole-2-acrylamide (TMA) was carried out in 1,4-dioxane (B91453) at 60±1°C with AIBN as the initiator. researchgate.net The reactivity ratios of the monomers were calculated using the Fineman-Ross, Kelen-Tudos, and extended Kelen-Tudos methods. researchgate.net The thermal stability of the resulting copolymers was found to increase with a higher mole fraction of NTB. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| NTB | TMA | - | - | Fineman-Ross, Kelen-Tudos, extended Kelen-Tudos |

Specific reactivity ratio values were not provided in the abstract.

The copolymerization of N-tert-butylacrylamide (NTB) and 2,4-Dichlorophenyl methacrylate (DCPMA) was conducted in a DMF medium at 70°C using AIBN as the initiator. rasayanjournal.co.in The copolymer compositions were determined by 1H-NMR analysis, and the reactivity ratios were calculated using the Fineman-Ross and Kelen-Tudos methods. rasayanjournal.co.inresearchgate.netresearchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (NTB) | r2 (DCPMA) | r1 * r2 | Method |

| NTB | DCPMA | 0.83 | 1.13 | 0.94 | Fineman-Ross and Kelen-Tudos |

Free Radical Solution Copolymerization Systems

Copolymerization with 7-Acryloyloxy-4-Methyl Coumarin (B35378)

The free radical solution polymerization of N-tert-butylacrylamide (NTB) with coumarin-based monomers has been investigated to create photoreactive polymers. In one such study, copolymers of NTB and 7-methacryloyloxy-4-methyl coumarin (MAMC) were synthesized in dimethylformamide (DMF) at 70°C, using azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The composition of the resulting copolymers was determined using ¹H NMR analysis. researchgate.net

The monomer reactivity ratios, which indicate the relative tendency of a monomer to react with a propagating radical of its own kind versus one from the comonomer, were calculated using established linearization methods such as the Fineman-Ross and Kelen-Tudos plots. researchgate.net These ratios provide insight into the final polymer structure. For the NTB (M₁) and MAMC (M₂) system, the product of the reactivity ratios (r₁ * r₂) was found to be less than 1, suggesting the formation of random copolymers. researchgate.net

In a similar study involving N-tert-butylacrylamide and 7-acryloyloxy-4-methyl coumarin (AMC), the reactivity ratios were also determined. The results suggested that NTB is more reactive than AMC in this specific pairing. researchgate.net The product of the reactivity ratios (r₁.r₂) was calculated as 0.805, which again points to the formation of a random distribution of monomer units along the polymer chain. researchgate.net

Table 1: Reactivity Ratios for Copolymerization of NTB (r₁) with Coumarin Derivatives (r₂)

| Comonomer (M₂) | Method | r₁ | r₂ | r₁ * r₂ | Reference |

|---|---|---|---|---|---|

| 7-acryloyloxy-4-methyl coumarin (AMC) | Fineman-Ross | 1.15 | 0.70 | 0.805 | researchgate.net |

| 7-acryloyloxy-4-methyl coumarin (AMC) | Kelen-Tudos | 1.16 | 0.72 | 0.835 | researchgate.net |

Copolymerization with Methyl Acrylate (B77674)

The radical copolymerization of N-tert-butylacrylamide (tBuAAm) and methyl acrylate (MA) has been studied extensively, particularly in polar solvents like ethanol (EtOH) and water, which are favored for reducing environmental impact. mdpi.com These studies are crucial for industries such as personal care, where resulting copolymers are used. researchgate.net

Research conducted in ethanol/water mixtures shows that the polymerization rate and polymer molar masses increase as the fraction of tBuAAm in the comonomer feed increases. mdpi.com This is attributed to the lowered influence of backbiting, a side reaction more prevalent with MA. mdpi.com Composition drift analysis reveals that MA is preferentially incorporated into the copolymer chain, a finding consistent with its higher reactivity ratio (r_MA = 1.12) compared to tBuAAm (r_tBuAAm = 0.71). mdpi.com The propagation kinetics of this system have been investigated using pulsed laser polymerization-size exclusion chromatography (PLP-SEC). rsc.org For instance, at 30°C in a 10 wt% tBuAAm solution, the homopropagation rate coefficient (k_p) for tBuAAm is significantly lower than that for MA under similar conditions. rsc.org

Table 2: Homopropagation Rate Coefficients (k_p) at 30°C

| Monomer | Solvent | k_p (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| N-tert-butylacrylamide (tBuAAm) | Ethanol (EtOH) | 12.7 x 10³ | rsc.org |

| N-tert-butylacrylamide (tBuAAm) | 75/25 w/w EtOH/H₂O | 13.8 x 10³ | rsc.org |

Terpolymerization with Methyl Acrylate and Acrylic Acid

Multi-functional polymers for applications like personal care products can be synthesized via the radical terpolymerization of N-tert-butylacrylamide (t-BuAAm), methyl acrylate (MA), and acrylic acid (AA). researchgate.netresearchgate.net The polymerization kinetics of this system are complex due to the influence of solvents, such as alcohol/water mixtures, which can form or disrupt hydrogen bonds with the monomers. researchgate.net

A mechanistic model originally developed for the MA/t-BuAAm copolymerization has been successfully extended to represent the MA/t-BuAAm/AA terpolymerization system. researchgate.netresearchgate.net This model requires additional kinetic coefficients that are estimated by fitting data from AA homopolymerizations and the corresponding AA/MA and AA/t-BuAAm copolymerizations. researchgate.net The behavior of the system, including monomer conversions and composition drift, is monitored using in-situ nuclear magnetic resonance (NMR) spectroscopy, while size-exclusion chromatography is used to characterize the molar mass distributions of the final terpolymers. researchgate.netresearchgate.net

Terpolymerization with Acrylamide (B121943) and Maleic Acid

Copolymerization with Quinolinylacrylate

Copolymers of N-tert-butylacrylamide (NTB) and quinolinylacrylate (QA) have been synthesized through free radical polymerization. jocpr.comjocpr.com In a typical synthesis, the copolymerization is carried out at 60°C in a methanol/water (3:1) solvent system with AIBN as the initiator. jocpr.comjocpr.com The resulting copolymer compositions are confirmed using ¹H-NMR data. jocpr.com

The monomer reactivity ratios were determined using linearization methods, including Fineman-Ross and Kelen-Tudos. jocpr.comjocpr.com The results indicate that NTB is significantly more reactive than QA in this system. The product of the reactivity ratios (r₁ * r₂) is greater than 1, which suggests the copolymers are weakly ordered but have a predominantly random distribution of monomer units. jocpr.com

Table 3: Reactivity Ratios for Copolymerization of NTB (r₁) and Quinolinylacrylate (QA) (r₂)

| Method | r₁ (NTB) | r₂ (QA) | Reference |

|---|---|---|---|

| Fineman-Ross | 8.0 | 0.60 | jocpr.comjocpr.com |

| Kelen-Tudos | 8.0 | 0.61 | jocpr.comjocpr.com |

General Kinetic Considerations in Radical Copolymerization

The radical copolymerization kinetics of N-tert-butylacrylamide (tBuAAm) with comonomers like methyl acrylate (MA) are significantly influenced by several factors, primarily the reaction medium and inherent monomer reactivity. mdpi.comrsc.org

Solvent Effects: In polar, hydrogen-bonding solvents such as ethanol/water mixtures, the polymerization kinetics can deviate from those observed in bulk or non-polar solvents. mdpi.com Hydrogen bonding can affect the propagation rate coefficient (k_p). For acrylamides, the k_p value has been observed to increase in aqueous solutions compared to bulk polymerization. mdpi.com

Terminal Model: For the tBuAAm/MA system, the experimental data for copolymerization in ethanol-rich solvent mixtures are well-described by the terminal model. rsc.org This model assumes that the reactivity of a propagating radical depends only on the terminal monomer unit. However, the model's accuracy can decrease when the water content in the solvent mixture becomes significantly high (≥50%). rsc.org

Reactivity Ratios and Composition Drift: The relative reactivity of the comonomers, quantified by reactivity ratios, dictates the copolymer composition. In the tBuAAm/MA system, MA is the more reactive monomer and is incorporated preferentially into the polymer chain, leading to a drift in the comonomer composition as the reaction progresses in a batch system. mdpi.com

Backbiting and Chain Transfer: Side reactions such as backbiting, where a propagating radical abstracts a hydrogen atom from its own chain, can influence the polymerization rate and final polymer architecture. In tBuAAm/MA copolymerization, the rate increases with higher tBuAAm content, partly due to the reduced impact of backbiting associated with MA. mdpi.com

Semi-Batch Solution Radical Copolymerization Methodologies

Semi-batch reactor operation is a widely used industrial methodology that offers significant advantages over traditional batch processes for the copolymerization of N-tert-butylacrylamide (tBuAAm) and methyl acrylate (MA). mdpi.comresearchgate.net This technique allows for the synthesis of copolymers with minimal drift in molar mass and composition, which is often a challenge in batch reactions. mdpi.comnih.gov

In a semi-batch process, one or more reactants are fed to the reactor at a controlled rate over the course of the polymerization. For the tBuAAm/MA system, this is typically done under starved-feed conditions, where the monomer is added at a constant rate. mdpi.com This approach maintains a low monomer concentration in the reactor. researchgate.net

Advantages over Batch Polymerization:

Constant Molar Mass: Unlike batch systems where molar mass distributions broaden and shift over time, semi-batch operation allows for the production of polymer with a relatively constant weight-average molar mass (M_w) and dispersity (Đ) after an initial start-up period. mdpi.com

Composition Control: By controlling the feed rate and composition, it is possible to produce a copolymer with a more uniform composition throughout the polymer chains, mitigating the composition drift seen in batch reactors due to differing monomer reactivities. mdpi.com

A kinetic model that accounts for backbiting and solvent effects has been shown to accurately describe the semi-batch operation for the tBuAAm/MA system, validating the set of mechanisms and kinetic coefficients developed to represent this industrially relevant process. mdpi.comnih.gov

Table 4: Comparison of Batch vs. Semi-Batch Copolymerization of MA/t-BuAAm

| Feature | Batch Reaction | Semi-Batch Reaction | Reference |

|---|---|---|---|

| Monomer Addition | All at the beginning | Fed at a constant rate over time | mdpi.com |

| Weight-Average Molar Mass (M_w) | Decreases over time | Remains relatively constant | mdpi.com |

| Dispersity (Đ) | Increases over time (e.g., from 2.24 to 3.57) | Remains relatively constant (e.g., at 1.7-1.8) | mdpi.com |

| Composition Drift | Significant drift as more reactive monomer is consumed | Minimized, leading to more uniform copolymer | mdpi.com |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| N-tert-Butylmethacrylamide | N-tert-Butyl-2-methylpropenamide |

| N-tert-butylacrylamide | N-(tert-Butyl)propenamide |

| tBuAAm / NTB | N-(tert-Butyl)propenamide |

| 7-Acryloyloxy-4-Methyl Coumarin / AMC | (4-Methyl-2-oxo-2H-chromen-7-yl) acrylate |

| 7-Methacryloyloxy-4-Methyl Coumarin / MAMC | (4-Methyl-2-oxo-2H-chromen-7-yl) 2-methylprop-2-enoate |

| Methyl Acrylate / MA | Methyl prop-2-enoate |

| Acrylic Acid / AA | Prop-2-enoic acid |

| Acrylamide | Prop-2-enamide |

| Maleic Acid | (2Z)-But-2-enedioic acid |

| Quinolinylacrylate / QA | Quinolin-8-yl acrylate |

| Quinolinyl Methacrylate / QMA | Quinolin-8-yl methacrylate |

| Dimethylformamide / DMF | N,N-Dimethylformamide |

| Azobisisobutyronitrile / AIBN | 2,2'-Azobis(2-methylpropionitrile) |

| Ethanol / EtOH | Ethanol |

Graft Copolymerization Techniques Involving this compound

N-tert-butylacrylamide has been successfully grafted onto methylcellulose (B11928114) (MC) scaffolds to create self-assembling nanogels. This process involves the use of cerium ammonium (B1175870) nitrate (B79036) as an initiator to graft side chains of poly(N-tert-butylacrylamide) (PNtBAm) onto the methylcellulose backbone. nih.gov The successful grafting is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance (ATR) spectroscopy. nih.gov

These grafted molecules, denoted as MC-g-PNtBAm, self-assemble in water due to the hydrophobic interactions of the grafted PNtBAm side chains, leading to the formation of colloid solutions of nanogels approximately 140 nm in size. nih.gov The degree of hydrophobic modification can be controlled by altering the feed ratios of the acid, initiator, and monomer during the synthesis. nih.gov This control over the grafting degree allows for the tuning of the properties of the resulting nanogels. nih.gov

Graft copolymerization of N-tert-butylacrylamide has also been explored with chitosan (B1678972), a naturally occurring polysaccharide. While specific studies on grafting NTBAM directly onto chitosan are not detailed in the provided results, the principles of grafting onto natural polymers are well-established. For instance, chitosan has been functionalized with other polymers like poly(2-hydroxyethyl methacrylate) (polyHEMA) through free radical polymerization. nih.gov This involves grafting the monomers onto the chitosan backbone, a process that can be initiated by various means, including microwave irradiation. nih.gov The resulting composites can exhibit enhanced properties, such as improved dispersibility in aqueous solutions. nih.gov Similar methodologies could be applied for the development of N-tert-butylacrylamide-grafted chitosan composites for various applications.

Monomer Reactivity Ratios and Sequence Length Analysis in this compound Copolymers

The determination of monomer reactivity ratios is crucial for understanding the composition and structure of copolymers. rasayanjournal.co.in The Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods are two widely used linearization techniques to calculate these ratios from copolymerization data. researchgate.netresearchgate.netrsc.org These methods involve plotting experimental data derived from the monomer feed composition and the resulting copolymer composition to obtain the reactivity ratios, r1 and r2. rsc.org

For instance, in the copolymerization of N-tert-butylacrylamide (NTB) with Quinolinylacrylate (QA), the reactivity ratios were determined using both methods. The F-R method yielded r1=8.0 and r2=0.60, while the K-T method gave very similar results of r1=8.0 and r2=0.61. researchgate.net The general agreement between the two methods provides confidence in the calculated values. researchgate.net The Kelen-Tüdös method is often considered a refinement of the Fineman-Ross equation as it introduces an arbitrary constant to distribute the data more evenly and reduce bias. rsc.org

The following table presents a summary of reactivity ratios determined for copolymer systems involving an acrylamide derivative, illustrating the application of these methods.

| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 | r2 | Source |

| Poly(NTB-co-QA) | N-tert-butylacrylamide (NTB) | Quinolinylacrylate (QA) | Fineman-Ross | 8.0 | 0.60 | researchgate.net |

| Poly(NTB-co-QA) | N-tert-butylacrylamide (NTB) | Quinolinylacrylate (QA) | Kelen-Tudos | 8.0 | 0.61 | researchgate.net |

| Poly(NTA-co-BA) | N-tert-amylacrylamide (NTA) | n-butyl acrylate (BA) | Fineman-Ross | 2.79 | 0.78 | rasayanjournal.co.in |

| Poly(NTA-co-BA) | N-tert-amylacrylamide (NTA) | n-butyl acrylate (BA) | Kelen-Tudos | 2.72 | 0.77 | rasayanjournal.co.in |

| Poly(NTA-co-SY) | N-tert-amylacrylamide (NTA) | Styrene (SY) | Fineman-Ross | 0.62 | 3.52 | sphinxsai.com |

| Poly(NTA-co-SY) | N-tert-amylacrylamide (NTA) | Styrene (SY) | Kelen-Tudos | 0.62 | 3.51 | sphinxsai.com |

| Poly(NTA-co-QA) | N-tert-amylacrylamide (NTA) | 8-quinolinylacrylate (QA) | Fineman-Ross | 0.83 | 2.0 | wisdomlib.org |

| Poly(NTA-co-QA) | N-tert-amylacrylamide (NTA) | 8-quinolinylacrylate (QA) | Kelen-Tudos | 0.83 | 2.0 | wisdomlib.org |

The monomer reactivity ratios (r1 and r2) directly influence the composition of the resulting copolymer and the distribution of monomer units along the polymer chain. rasayanjournal.co.inscielo.br The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. If r1 * r2 = 1, an ideal random copolymer is formed. If r1 * r2 > 1, a blocky copolymer tends to form, and if r1 * r2 < 1, an alternating copolymer is favored.

In the case of the copolymerization of N-tert-butylacrylamide (NTB) with Quinolinylacrylate (QA), the reactivity ratio r1 (for NTB) is significantly greater than 1, while r2 (for QA) is less than 1. researchgate.netresearchgate.net This indicates that the growing polymer chain with an NTB radical at its end preferentially adds another NTB monomer over a QA monomer. Conversely, a growing chain ending in a QA radical has a higher tendency to add an NTB monomer. This leads to a copolymer that is rich in NTB units. researchgate.netresearchgate.net

The mean sequence lengths of the monomers in the copolymer can be calculated from the reactivity ratios. rasayanjournal.co.inresearchgate.netsphinxsai.com For the NTB-co-QA system, the mean sequence length of NTB units increases as the concentration of NTB in the monomer feed increases, while the sequence length of QA units decreases. researchgate.net This results in a copolymer with a predominantly random distribution of monomeric units, but with a higher probability of finding longer sequences of the more reactive monomer. researchgate.net

Analysis of Mean Sequence Lengths

In the realm of copolymerization, the mean sequence length provides a statistical measure of the average number of repeating monomer units within a sequence in the copolymer chain. This parameter is crucial for understanding the microstructure of the copolymer, which in turn dictates its macroscopic properties. The mean sequence lengths of two monomers, M1 and M2, in a copolymer are directly dependent on their respective reactivity ratios (r1 and r2) and the composition of the monomer feed.

The reactivity ratios are a measure of the relative reactivity of a growing polymer chain ending in a particular monomer unit towards adding the same or the other monomer. For instance, r1 is the ratio of the rate constant for the addition of monomer M1 to a chain ending in M1 to the rate constant for the addition of monomer M2 to a chain ending in M1.

The mean sequence lengths (µ1 and µ2) for a binary copolymer system can be calculated using the following equations scielo.br:

µ₁ = 1 + r₁ * ([M₁]/[M₂]) µ₂ = 1 + r₂ * ([M₂]/[M₁])

Where:

µ₁ is the mean sequence length of monomer 1

µ₂ is the mean sequence length of monomer 2

r₁ and r₂ are the reactivity ratios of monomer 1 and monomer 2, respectively

[M₁] and [M₂] are the molar concentrations of monomer 1 and monomer 2 in the feed, respectively.

A notable example is the free radical copolymerization of this compound (NTB), designated as M1, with Quinolinylacrylate (QA), designated as M2. This polymerization was conducted at 60°C using 2,2'-azobisisobutyronitrile (AIBN) as an initiator in a methanol/water (3:1) solvent system rsc.orgjocpr.comresearchgate.net. The reactivity ratios for this copolymer system were determined using linearization methods, providing the necessary data to calculate the mean sequence lengths rsc.orgjocpr.comresearchgate.net.

The determined reactivity ratios are presented in the table below:

| Method | r₁ (NTB) | r₂ (QA) |

| Fineman-Ross | 8.0 | 0.60 |

| Kelen-Tudos | 8.0 | 0.61 |

| Data from Bharathi et al. rsc.orgresearchgate.net |

These high r1 value indicates that a growing polymer chain ending in an NTB radical has a strong preference for adding another NTB monomer over a QA monomer. Conversely, the low r2 value suggests that a chain ending in a QA radical is more likely to react with an NTB monomer. This leads to a copolymer structure with long sequences of NTB units, interspersed with single or short sequences of QA units. The mean sequence lengths for this specific copolymer system can be estimated from these reactivity ratios rsc.orgjocpr.comresearchgate.net.

Solvent Effects and Hydrogen Bonding in this compound Polymerization Kinetics

Impact of Aqueous and Alcoholic Media on Polymerization Rate

The rate of polymerization of this compound is significantly influenced by the use of aqueous and alcoholic solvent systems. The presence of these protic solvents, which can engage in hydrogen bonding, generally leads to an increase in the propagation rate constant (kp).

For instance, studies on the radical copolymerization of N-tert-butyl acrylamide (a structurally similar monomer) with methyl acrylate have shown that the polymerization rate is faster in an ethanol/water mixture compared to toluene, a non-polar solvent. mdpi.com This acceleration is attributed to the increased kp value resulting from hydrogen bonding interactions in the polar solvent system. mdpi.com

Research has quantified the effect of solvent composition on the homopolymerization of N-tert-butyl acrylamide. The propagation rate coefficient (kp) for N-tert-butyl acrylamide was found to be higher in a 75/25 w/w ethanol/water mixture compared to pure ethanol at 30°C for a 10 wt% monomer solution. rsc.org Specifically, the kp value increases by 15% when the weight fraction of ethanol is reduced from 1 to 0.75. mdpi.comresearchgate.net This indicates that the presence of water further enhances the polymerization rate.

The following table summarizes the propagation rate coefficients for N-tert-butyl acrylamide in different solvent systems:

| Solvent | Monomer Concentration (wt%) | Temperature (°C) | kp,tBuAAm (L mol⁻¹ s⁻¹) |

| Ethanol (EtOH) | 10 | 30 | 12.7 x 10³ |

| 75/25 w/w EtOH/H₂O | 10 | 30 | 13.8 x 10³ |

| 75/25 EtOH/H₂O | 20 | 70 | Value calculated from rate expressions |

| Data from Agboluaje et al. rsc.org and Kaur et al. mdpi.comresearchgate.net |

Role of Hydrogen Bonding on Propagation Kinetics

The observed increase in the polymerization rate of this compound in protic solvents is primarily due to the formation of hydrogen bonds between the solvent molecules and the monomer and/or the propagating radical. These interactions can stabilize the transition state of the propagation step, thereby lowering the activation energy and increasing the rate constant (kp).

In the case of this compound, the amide group (-CONH-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In an aqueous or alcoholic medium, solvent molecules can form hydrogen bonds with the carbonyl group of the monomer. This interaction is believed to increase the electron-withdrawing character of the substituent group, which in turn enhances the reactivity of the vinyl group towards radical attack.

Computational studies on the polymerization of acrylamide and methacrylamide (B166291) in water have shown that explicit water molecules can mediate hydrogen bonding, leading to more stable transition states. This stabilization of the transition state through hydrogen bonding is a key factor in the observed acceleration of the propagation rate.

Advanced Characterization and Spectroscopic Analysis of N Tert Butylmethacrylamide Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed molecular-level investigation of N-tert-Butylmethacrylamide (NTBAM) polymers. It provides critical insights into copolymer composition and the precise structural arrangement of the polymer chains.

1H-NMR Applications in Copolymer Composition Determination

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary method for quantifying the composition of copolymers. By integrating the signals corresponding to the unique protons of each monomer unit within the polymer chain, a precise molar ratio can be determined.

Research has shown that ¹H-NMR spectra are effectively used to ascertain the compositions of copolymers that include this compound. researchgate.net For instance, in copolymers of NTBAM, the relative amounts of each monomeric unit can be calculated. This methodology is crucial for tailoring the final properties of the copolymer, as the monomer ratio directly influences its physical and chemical behavior. The general approach involves dissolving the copolymer in a suitable deuterated solvent and comparing the integrated areas of characteristic peaks. For example, the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group in the NTBAM unit provides a distinct signal for quantification against signals from a comonomer.

This analytical technique is foundational in studies involving the synthesis of copolymers for specific applications, such as those used in photographic materials or other specialized fields where precise composition is critical. google.comepo.org For example, the composition of a copolymer of this compound and methylphenyl methacrylate (B99206) has been identified using this approach. google.com

13C-NMR for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing detailed information about the carbon skeleton of the polymer. It is instrumental in confirming the successful synthesis of the polymer and elucidating its microstructure.

In the context of NTBAM polymers, ¹³C-NMR is used to verify the covalent incorporation of the monomer into a polymer backbone, for example, when grafting NTBAM onto other polymers like polypropylene (B1209903). acs.org The spectra would show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons in the polymer backbone, confirming the structure of the grafted chains. Studies on related N-halamine polymers, which can be synthesized from NTBAM precursors, have also utilized ¹³C-NMR to corroborate structural findings from ¹H-NMR and FT-IR analyses. scribd.com

The chemical shifts observed in a ¹³C-NMR spectrum provide a fingerprint of the polymer's structure, allowing for the unambiguous identification of the poly(this compound) repeat unit.

Infrared and Other Spectroscopic Techniques

Infrared (IR) spectroscopy techniques are indispensable for identifying functional groups within the polymer structure, offering a rapid and sensitive means of confirming polymer modification and analyzing surface characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the characterization of NTBAM polymers. It is particularly effective in confirming the successful grafting of NTBAM onto various polymer substrates.

Studies involving the radical melt graft polymerization of NTBAM onto polyethylene (B3416737) (PE) and polypropylene (PP) have utilized FT-IR to verify the presence of the grafted monomer. researchgate.netresearchgate.net The analysis relies on the appearance of new, characteristic absorption bands in the spectrum of the modified polymer. Specifically, the C=O stretching vibration of the amide group in NTBAM appears as a strong peak, providing clear evidence of its incorporation. For instance, in the grafting of an N-halamine precursor onto PP, new peaks in the 1500–1800 cm⁻¹ region, corresponding to the C=O stretching of imide groups, confirmed the successful reaction. acs.org

Table 1: Characteristic FT-IR Peaks for Grafted this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=O Stretching (Amide I) | ~1733 - 1692 | Confirms presence of the amide carbonyl group from NTBAM. acs.orggoogle.com |

| N-H Bending (Amide II) | ~1540 | Indicates the presence of the N-H bond in the amide group. |

Note: The exact wavenumber can vary depending on the specific polymer system and intermolecular interactions.

Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) spectroscopy is a variant of FT-IR that is exceptionally useful for analyzing the surface of a material, rather than its bulk. Since the depth of analysis is typically limited to a few micrometers, ATR-FTIR is ideal for studying surface modifications, coatings, and thin films containing poly(this compound).

This technique has been employed to characterize the surface of polymer membranes and films modified with NTBAM-related structures. For example, ATR-FTIR was used to detect the characteristic carbonyl bands of hydantoin (B18101) rings grafted onto membrane surfaces, confirming the surface modification. acs.org Similarly, in the development of antimicrobial semi-interpenetrating polymer networks derived from NTBAM precursors, ATR-IR analysis confirmed the presence of the active N-halamine groups on the polymer surface. researchgate.net This surface-specific information is critical for applications where surface properties, such as biocompatibility or reactivity, are paramount.

Thermal Analysis Methodologies

Thermal analysis techniques are essential for determining the operational limits and stability of polymers. Methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key data on how NTBAM polymers behave under the influence of heat.

Research has demonstrated the use of Thermogravimetric Analysis (TGA) to evaluate the thermal stability of polymers containing NTBAM. acs.org TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and providing information about the material's stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a polymer. A critical parameter obtained from DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), a glass transition temperature of 160°C has been reported. researchgate.net This relatively high Tg indicates significant chain stiffness, imparted by the bulky tert-butyl group, which restricts segmental motion.

Table 2: Thermal Properties of Poly(this compound)

| Property | Value | Analytical Method | Significance |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 160°C researchgate.net | DSC | Indicates the temperature at which the polymer transitions from a glassy to a rubbery state. A high Tg suggests high rigidity. |

This understanding of thermal behavior is crucial for processing NTBAM-containing polymers and for determining their suitability for high-temperature applications.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

In the study of this compound copolymers, TGA is utilized to determine the onset of degradation and to analyze the different stages of mass loss. For instance, copolymers of N-tert-butylacrylamide and acrylic acid have been analyzed to understand their thermal behavior. researchgate.net Similarly, the thermal decomposition of polymers based on N-isopropylacrylamide, a related acrylamide (B121943), has been extensively studied using TGA, often revealing multi-stage degradation processes. mdpi.com These studies typically involve heating the polymer sample at a constant rate under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. mdpi.com

The data obtained from TGA can be presented in a thermogram, which plots the percentage of weight loss against temperature. Key parameters derived from this plot include the initial decomposition temperature (IDT), which indicates the temperature at which significant degradation begins, and the temperature at which 50% mass loss occurs.

Table 1: Representative TGA Data for Acrylamide-Based Polymers

| Polymer System | Onset of Degradation (°C) | Temperature at 50% Mass Loss (°C) | Reference |

| Poly(N-isopropylacrylamide) (PNIPA) | ~300 | 395-425 | mdpi.com |

| Nylon 6,6 | 482 | - | uc.edu |

| Polyethylene | 300-400 | - | youtube.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential scanning calorimetry is a powerful thermoanalytical technique used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting point (Tm). hu-berlin.denih.govresearchgate.net It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de

DSC is instrumental in characterizing the physical state and phase behavior of this compound polymers. For copolymers containing N-tert-butylacrylamide, such as those with N-isopropylacrylamide and acrylic acid, DSC analysis has been used to determine their glass transition temperatures. researchgate.net The Tg is a critical parameter as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step change in the heat capacity in the DSC thermogram. hu-berlin.de

For semi-crystalline polymers, DSC can also reveal the melting temperature (Tm) and the enthalpy of melting (ΔHm), which are indicative of the crystalline structure and degree of crystallinity. researchgate.net The analysis is typically performed by heating the sample at a controlled rate, often after a controlled cooling cycle to ensure a consistent thermal history. nist.gov

Table 2: Illustrative DSC Data for Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

| NIPA/AA/NTBA Hydrogel (50/40/10) | 142 | - | researchgate.net |

Note: This table presents data for a terpolymer containing N-tert-butylacrylamide (NTBA) to illustrate the type of information obtained from DSC analysis.

Molecular Weight and Distribution Analysis of this compound Polymers

The molecular weight and its distribution are fundamental characteristics of polymers that significantly influence their physical and mechanical properties. Techniques like gel permeation chromatography (GPC) and size exclusion chromatography (SEC) are widely used for this purpose.

Gel Permeation Chromatography (GPC)

Gel permeation chromatography is a specific type of size exclusion chromatography that separates analytes based on their size in solution, typically using organic solvents. wikipedia.org It is a primary method for determining the molecular weight distribution of polymers. researchgate.net In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules have a longer path and elute later. wikipedia.orgyoutube.com

GPC allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. wikipedia.org For accurate molecular weight determination, the GPC system is calibrated with polymer standards of known molecular weight, such as polystyrene. wikipedia.org

Size Exclusion Chromatography (SEC)

Size exclusion chromatography is the broader term for the technique that separates molecules based on their hydrodynamic volume. shimadzu.comresearchgate.net It is a crucial tool for characterizing the molecular weight and distribution of polymers. researchgate.net The principle of separation is the same as in GPC, where larger molecules elute faster than smaller ones. shimadzu.com

In the context of this compound polymers, SEC has been used to study the kinetics of copolymerization. For example, the pulsed laser polymerization-size exclusion chromatography (PLP-SEC) technique has been employed to investigate the radical copolymerization kinetics of N-tert-butylacrylamide with methyl acrylate (B77674). rsc.org This method allows for the determination of propagation rate coefficients. rsc.org SEC analysis of poly(t-BuAAm) has been conducted using tetrahydrofuran (B95107) (THF) as the mobile phase. rsc.org

Table 3: Representative Molecular Weight Data for Acrylamide-Based Copolymers

Note: This table includes data for poly(N-tert-butylacrylamide) and related polymer systems to illustrate typical molecular weight values obtained from SEC/GPC.

Morphological and Microstructural Investigations

The surface morphology and internal microstructure of polymers play a significant role in their performance. Scanning electron microscopy is a key technique for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy is an imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed information about its topography and morphology. pressbooks.pub It is an invaluable tool for characterizing the surface features of polymers. libretexts.org

For this compound-containing polymers, such as hydrogels and copolymers, SEM is used to examine their surface structure. For instance, in the study of chitosan-graft-poly(N-tert-butylacrylamide) copolymers, SEM was used to determine the surface morphology. researchgate.net Similarly, the microstructure of nanogels synthesized from N-tert-butylacrylamide has been characterized using SEM. researchgate.net To enhance imaging of polymeric materials, which are often poor electrical conductors, a thin conductive coating, such as gold or platinum, is typically applied to the sample surface before analysis. libretexts.org The magnification capabilities of SEM allow for the visualization of features ranging from micrometers down to the nanometer scale. pressbooks.pub

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline nature of polymeric materials. thermofisher.com By analyzing the diffraction pattern produced when X-rays interact with a polymer sample, valuable information about the arrangement of polymer chains can be obtained. thermofisher.comintertek.com Polymers can exist in various forms, from highly crystalline to semi-crystalline or completely amorphous. intertek.com The degree of crystallinity significantly influences the material's mechanical, thermal, and chemical properties. thermofisher.com

In the context of NTBM polymers, XRD analysis helps to determine the degree of crystallinity. intertek.comresearchgate.net Crystalline regions within a polymer produce sharp, well-defined peaks in the XRD pattern, resulting from the coherent scattering of X-rays by the ordered, repeating lattice structure. icdd.com Conversely, amorphous regions, characterized by a disordered and entangled arrangement of polymer chains, result in broad, diffuse halos. icdd.com

For semi-crystalline polymers, the XRD pattern is a superposition of these sharp peaks and the amorphous halo. icdd.com The degree of crystallinity can be quantified by separating the integrated intensities of the crystalline peaks from the total area under the diffraction curve, which includes both crystalline and amorphous contributions. researchgate.net

Studies on copolymers of NTBM have utilized XRD to confirm structural modifications. For instance, in chitosan-graft-poly(N-tert-butylacrylamide) composites, XRD results, in conjunction with other techniques, confirmed the morphology of the material. researchgate.net The diffraction pattern of a polymer can be considered a unique fingerprint, and changes in this pattern upon modification or adsorption of other molecules can provide evidence of structural alterations. researchgate.net For example, a comparison of the XRD patterns of a chitosan-graft-poly(N-tert-butylacrylamide) copolymer before and after the adsorption of tetracycline (B611298) showed distinct changes, indicating interaction and structural modification. researchgate.net

The interpretation of XRD data for polymers is guided by Bragg's Law, which relates the wavelength of the X-rays, the diffraction angle, and the inter-planar spacing within the crystalline lattice. intertek.comicdd.com

Table 1: General Interpretation of XRD Patterns for Polymers

| Feature in XRD Pattern | Structural Interpretation | Implication for Polymer Properties |

| Sharp, intense peaks | Highly crystalline structure with long-range order. icdd.com | Higher rigidity, melting point, and resistance to solvent penetration. thermofisher.com |

| Broad, diffuse halo | Amorphous structure with short-range order. icdd.com | Greater flexibility, lower melting point, and increased susceptibility to solvents. thermofisher.com |

| Combination of sharp peaks and a broad halo | Semi-crystalline structure containing both ordered crystalline domains and disordered amorphous regions. icdd.com | A balance of properties, often tailored for specific applications. |

This table provides a general guide to interpreting XRD data for polymeric materials.

Analysis of Polymer Particle Size and Uniformity

The size and uniformity of polymer particles are critical parameters, particularly in applications such as drug delivery, coatings, and personal care products. jinsyet.cnvinatiorganics.com Several techniques are available for characterizing the particle size distribution (PSD) of NTBM-based polymers and other polymeric systems.

Dynamic Light Scattering (DLS) is a widely used method for determining the size of nanoparticles and colloidal suspensions, typically in the range of approximately 0.3 nm to 10 µm. malvernpanalytical.com This technique analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a suspension. malvernpanalytical.com For thermoresponsive polymers like those based on NTBM, DLS measurements can be complex due to the temperature dependence of viscosity and refractive index, which directly affect the size analysis algorithms. pharmaexcipients.com Correcting for these variables is crucial for obtaining accurate particle size data. pharmaexcipients.com DLS is highly sensitive to small changes in particle size and is a fast, non-destructive method. malvernpanalytical.com However, it is less effective for highly polydisperse or non-spherical systems and requires sample dilution and clean preparation. malvernpanalytical.com

Nanoparticle Tracking Analysis (NTA) is another technique that simultaneously determines the particle size distribution and concentration of sub-micron particles. nih.gov NTA visualizes and tracks the Brownian motion of individual particles, providing a number-based size distribution. This method can be particularly useful for polydisperse samples, but the results can be significantly influenced by measurement parameters like camera level and detection threshold. nih.gov

Electron Microscopy , specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of polymer particles, offering information on their size, shape, and surface morphology. nih.gov SEM is often used to measure the average diameter, standard deviation, and coefficient of variation of particle sizes from images of the sample. nih.gov

Other Particle Sizing Techniques include:

Laser Diffraction: This technique measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed sample. It is suitable for a broad size range (approximately 0.01 µm to 3500 µm) and can be used for powders, emulsions, and suspensions. malvernpanalytical.com

Sieve Analysis: A traditional and cost-effective method for coarse particles, where a stack of sieves with different mesh sizes is used to separate particles. elcanindustries.compharmaguideline.com

X-ray Computed Tomography (X-ray CT): This imaging technique can be used to determine the size and shape of particles larger than approximately 2 to 3 µm in three dimensions. liverpool.ac.uk

The choice of technique depends on the expected particle size range, the nature of the sample (e.g., dry powder, suspension), and the specific information required. malvernpanalytical.com

Table 2: Comparison of Common Particle Size Analysis Techniques

| Technique | Typical Size Range | Sample Types | Key Strengths | Key Limitations |

| Dynamic Light Scattering (DLS) malvernpanalytical.com | ~0.3 nm to 10 µm | Nanoparticles, polymers in solution, colloidal suspensions | High sensitivity to small sizes, fast, non-destructive | Less effective for polydisperse systems, requires dilution |

| Nanoparticle Tracking Analysis (NTA) nih.gov | Sub-micron | Particle suspensions | Provides concentration and size, good for polydisperse samples | Results sensitive to parameter settings |

| Scanning Electron Microscopy (SEM) nih.gov | Wide range (nm to mm) | Solid samples, dried particles | Direct visualization of size, shape, and morphology | Requires sample to be under vacuum, potential for sample preparation artifacts |

| Laser Diffraction malvernpanalytical.com | ~0.01 µm to 3500 µm | Powders, emulsions, suspensions | Rapid analysis, high reproducibility, wide dynamic range | Assumes spherical particles, limited resolution for close distributions |

| Sieve Analysis elcanindustries.compharmaguideline.com | > 44 µm | Coarse and granular powders | Inexpensive, good for large particles | Not suitable for very small particles, emulsions, or sprays |

This table summarizes the key features of different particle sizing methods.

Rheological and Mechanical Property Characterization of Polymer Scaffolds

The rheological and mechanical properties of polymer scaffolds are crucial for their application in areas like tissue engineering, where they must provide structural support and a suitable environment for cell growth. nih.gov Rheology is the study of the flow and deformation of matter, and for polymer hydrogels, it provides insights into their viscoelastic behavior.

Rheological measurements are typically performed using a rheometer. For hydrogels, oscillatory rheology is often employed to determine the storage modulus (G') and the loss modulus (G''). researchgate.netresearchgate.net

The storage modulus (G') represents the elastic component of the material and is a measure of the energy stored during deformation. researchgate.net A higher G' indicates a more solid-like, elastic material.

The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat during deformation. researchgate.net

For a stable hydrogel network, G' is typically greater than G''. researchgate.net The values of G' and G'' are dependent on factors such as the polymer concentration, the degree of crosslinking, and temperature. researchgate.netconsensus.app For instance, in some hydrogel systems, an increase in crosslinking density leads to a higher G' value, indicating improved mechanical performance. researchgate.net

Mechanical properties of polymer scaffolds, such as their compressive strength and elasticity, are also critical. The elastic modulus of hydrogels, which is a measure of their stiffness, can be determined from compression tests. researchgate.net Studies on hydrogels based on N-tert-butylacrylamide (TBA) and acrylamide (AAm) have shown that the elastic modulus can be influenced by the composition and crosslinking efficiency. researchgate.net For example, the elastic modulus of these hydrogels was found to be in the range of 347–447 Pa, which was lower than that of poly(acrylamide) or poly(N-isopropylacrylamide) hydrogels, attributed to a reduced crosslinking efficiency in the TBA/AAm copolymerization. researchgate.net

The mechanical properties of scaffolds are essential for their intended application. In bone tissue engineering, for example, the scaffold must be sufficiently strong to withstand physiological loads while also being biodegradable to be replaced by new tissue over time. nih.gov

Table 3: Key Rheological and Mechanical Parameters for Polymer Scaffolds

| Parameter | Description | Significance |

| Storage Modulus (G') researchgate.net | Represents the elastic (solid-like) behavior of the material. | Indicates the ability of the scaffold to store deformational energy and maintain its shape. A higher G' generally corresponds to a stiffer, more crosslinked network. |

| Loss Modulus (G'') researchgate.net | Represents the viscous (liquid-like) behavior of the material. | Reflects the energy dissipated as heat during deformation. |

| Complex Modulus (G)* researchgate.net | Overall measure of the material's stiffness, combining elastic and viscous components. | Provides a comprehensive understanding of the material's response to stress. |

| Elastic Modulus (Young's Modulus) researchgate.net | A measure of the stiffness of an elastic material. | Determines the scaffold's resistance to deformation under load, which is critical for load-bearing applications like bone regeneration. |

This table outlines important parameters used to characterize the rheological and mechanical properties of polymer scaffolds.

Applications of N Tert Butylmethacrylamide Derived Polymers in Advanced Materials and Systems

Thermoresponsive Polymer Systems

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties with temperature. One of the most well-studied thermoresponsive polymers is poly(N-isopropylacrylamide) (PNIPAM), which displays a Lower Critical Solution Temperature (LCST) in aqueous solutions. nih.govsigmaaldrich.comnih.gov Below its LCST of approximately 32°C, PNIPAM is hydrophilic and soluble, but above this temperature, it becomes hydrophobic and precipitates from the solution. nih.govsigmaaldrich.comrsc.org This transition is reversible and is the basis for many of its applications. rsc.org By copolymerizing N-isopropylacrylamide with other monomers, such as the more hydrophobic N-tert-Butylmethacrylamide (NtBMAM or NtBAAm), the LCST and other properties of the resulting polymer can be precisely controlled. scirp.orgresearchgate.net

The synthesis of copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBAAm) is typically achieved through free radical polymerization. mdpi.comresearchgate.net This method allows for the creation of random copolymers where the monomer units are distributed along the polymer chain. The ratio of the two monomers in the feed can be adjusted to control the composition of the final copolymer. researchgate.netkpi.ua Azobisisobutyronitrile (AIBN) is a commonly used initiator for this type of polymerization, which is often carried out in an organic solvent like benzene (B151609) or dimethylformamide (DMF). mdpi.comresearchgate.net

Researchers have synthesized a series of P(NIPAM-co-NtBAAm) copolymers with varying molar ratios of NtBAAm to systematically study the effect of composition on the polymer's properties. researchgate.netnih.gov For example, copolymers with NtBAAm content of approximately 15 mol% have been synthesized for the fabrication of electrospun scaffolds. mdpi.com Another approach involves grafting these thermoresponsive copolymers onto other biomaterials, such as hyaluronic acid (HA), to create injectable and self-assembling scaffolds for tissue engineering. scirp.orgscirp.org This involves synthesizing a P(NIPAAm-co-NtBAAm) chain with a reactive terminal group that can then be coupled to the HA backbone. scirp.org

Table 1: Synthesis Parameters for P(NIPAM-co-NtBAAm) Copolymers This table is interactive. You can sort and filter the data.

| Initiator | Solvent | Polymerization Method | Application | Reference |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Benzene | Free Radical Polymerization | Electrospun Scaffolds | mdpi.com |

| Azobisisobutyronitrile (AIBN) | Dimethylformamide (DMF) | Free Radical Polymerization | Basic Characterization | researchgate.net |

This strategy provides a straightforward method to adjust the transition temperature to suit specific applications. For instance, for biomedical applications that require gelation at body temperature, the LCST needs to be below 37°C. By incorporating a hydrophobic comonomer like NtBAAm, the LCST of PNIPAM (around 32°C) can be further reduced. scirp.org It has been demonstrated that adding 5 mol% of NtBAAm to create P(NIPAAm-co-NtBAAm)-grafted hyaluronan decreased the LCST by approximately 3.6°C compared to the original PNIPAM-grafted hyaluronan. scirp.orgresearchgate.net This allows for the precise engineering of polymers that switch their properties at a desired physiological temperature. acs.org

Table 2: Effect of this compound (NtBAAm) Content on LCST This table is interactive. You can sort and filter the data.

| Polymer System | NtBAAm Content (mol%) | Original LCST (°C) | Modified LCST (°C) | Reference |

|---|---|---|---|---|

| P(NIPAAm-co-NtBAAm)-g-HA | 5 | ~32 | ~28.4 | scirp.org |

| P(NIPAM-co-NtBAAm) | Increasing Content | ~32 | Decreases | researchgate.netnih.gov |

Thermoresponsive surfaces coated with P(NIPAM-co-NtBAAm) are extensively used in "cell sheet engineering". nih.govmdpi.comnih.gov This technology enables the culture and harvesting of intact sheets of cells without the need for enzymatic digestion, which can damage cell surface proteins and the extracellular matrix (ECM). sigmaaldrich.comresearchgate.net

At a temperature above the LCST (e.g., 37°C), the polymer-coated surface is hydrophobic, which promotes the adhesion, spreading, and proliferation of cells. mdpi.comnih.gov Once the cells have grown to confluence, the temperature is lowered to below the LCST. This causes the polymer chains to hydrate (B1144303) and swell, making the surface hydrophilic. nih.govnih.gov The change in surface properties triggers the spontaneous detachment of the entire cell sheet, with cell-cell junctions and the deposited ECM preserved. mdpi.comresearchgate.net

The incorporation of NtBAAm into the PNIPAM backbone has been shown to influence these cell interactions. Increasing the content of the hydrophobic NtBAAm monomer can enhance cell adhesion and proliferation on the copolymer surfaces when cultured above the LCST. researchgate.netnih.gov Conversely, cell detachment upon cooling can be more efficient on surfaces with a lower content of NtBAAm. researchgate.net This allows for the fine-tuning of cell culture substrates for optimal performance in generating cell sheets for regenerative medicine. nih.govmdpi.com

Polymers based on this compound are valuable for creating scaffolds that provide a temporary three-dimensional framework for tissue regeneration. mdpi.commdpi.com These scaffolds can be designed to mimic the natural extracellular matrix and support cell attachment, growth, and differentiation. nih.govnih.gov

Injectable hydrogels are a promising approach for cartilage repair. nih.govnorthwestern.edu Copolymers of NIPAM and NtBAAm have been grafted onto hyaluronic acid (HA), a natural component of cartilage, to create thermoresponsive, injectable hydrogels. scirp.orgscirp.orgresearchgate.net These materials are liquid at room temperature, allowing them to be easily mixed with cells and injected into a cartilage defect. scirp.org Upon reaching body temperature (37°C), which is above their tuned LCST, the polymer solution undergoes a phase transition to form a stable hydrogel. scirp.orgresearchgate.net

This in-situ forming scaffold provides mechanical support and a hydrated environment conducive to chondrogenesis (cartilage formation). researchgate.net Studies have shown that mesenchymal stem cells embedded in P(NIPAAm-co-NtBAAm)-g-HA hydrogels exhibit enhanced DNA content and express key cartilage-related genes, such as SOX9, indicating their potential for in-situ cartilage tissue engineering. scirp.orgresearchgate.net The copolymer composition allows for the optimization of gelation temperature and mechanical properties for this specific application. nih.govmdpi.com

Electrospinning is a technique used to produce scaffolds made of nano- and micro-scale fibers, which can mimic the fibrous architecture of the natural ECM. nih.govresearchgate.net P(NIPAM-co-NtBAAm) has been successfully fabricated into fibrous scaffolds using this method. mdpi.comresearchgate.netresearchgate.net These thermoresponsive scaffolds are designed to support the in-vitro development of 3D tissue surrogates. researchgate.net